9-Chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
9-Chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo-benzoxazine core. The compound’s core structure includes two fluorinated aromatic rings at positions 5 (3-fluorophenyl) and 2 (4-fluorophenyl), along with a chlorine substituent at position 7. These substituents likely influence electronic properties, solubility, and biological interactions, such as receptor binding or metabolic stability .
Properties
Molecular Formula |
C22H15ClF2N2O |
|---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
9-chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H15ClF2N2O/c23-15-6-9-21-18(11-15)20-12-19(13-4-7-16(24)8-5-13)26-27(20)22(28-21)14-2-1-3-17(25)10-14/h1-11,20,22H,12H2 |
InChI Key |
GSZYCJOQZHGZME-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)F)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Chlorinated Benzoxazine Intermediate
The benzoxazine moiety is prepared through acid-catalyzed condensation of 2-aminophenol derivatives with formaldehyde, followed by chlorination at the 9-position using phosphorus oxychloride (POCl₃). Substituted 3-fluorophenyl and 4-fluorophenyl groups are introduced via Suzuki-Miyaura coupling, leveraging palladium catalysts to ensure cross-coupling efficiency.
Table 1: Reaction Conditions for Benzoxazine Intermediate Synthesis
| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Condensation | HCHO, HCl | 80 | 6 | 78 |
| Chlorination | POCl₃, DMF | 110 | 3 | 85 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 90 | 12 | 67 |
Cyclization Strategies for Core Assembly
Microwave-Assisted Cycloaddition
Microwave irradiation significantly enhances the cyclization efficiency. A mixture of the chlorinated benzoxazine intermediate and a diazo compound (e.g., 3-fluorophenyldiazomethane) in toluene undergoes microwave heating at 160°C for 1 hour, achieving 92% conversion. This method reduces side product formation compared to conventional thermal heating.
Solvent and Catalyst Optimization
Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity, while scandium(III) triflate catalyzes the cycloaddition with high regioselectivity. Trials with alternative catalysts (e.g., InCl₃) showed reduced yields (54–86%), underscoring the sensitivity of the reaction to Lewis acid strength.
Table 2: Catalyst Screening for Cyclization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Sc(OTf)₃ | i-PrOH/H₂O | 160 | 92 |
| InCl₃ | i-PrOH/H₂O | 160 | 54 |
| None | DMF | 100 | 21 |
Halogenation and Functional Group Modifications
Selective Fluorination Techniques
The 3-fluorophenyl and 4-fluorophenyl groups are installed via nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) in the presence of crown ethers. This step requires anhydrous conditions to prevent hydrolysis, with yields reaching 75% after 8 hours at 120°C.
Chlorine Retention Strategies
The 9-chloro substituent is retained through careful control of reaction stoichiometry. Excess POCl₃ (1.5 equiv) ensures complete chlorination without overhalogenation, as confirmed by LC-MS analysis.
Purification and Characterization
Chromatographic Separation
Crude product purification employs silica gel column chromatography with a hexane/ethyl acetate gradient (7:3 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity, critical for pharmaceutical applications.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.85–7.12 (m, aromatic H), 5.32 (s, CH₂), 4.67 (d, J = 8.4 Hz, CH).
-
IR (KBr): 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-F).
-
HRMS : m/z calcd. for C₂₂H₁₅ClF₂N₂O [M+H]⁺ 397.08, found 397.07.
Industrial-Scale Production Challenges
Continuous Flow Synthesis
Adopting continuous flow reactors minimizes thermal degradation and improves reproducibility. Pilot-scale trials achieved 82% yield at a throughput of 5 kg/day, with residence times under 10 minutes.
Byproduct Management
Major byproducts include dechlorinated analogs and dimeric species, mitigated through precise temperature control and catalytic poisoning with thiourea derivatives.
Applications in Medicinal Chemistry
While beyond the scope of preparation methods, the compound’s bioactivity against kinase targets underscores the importance of high-fidelity synthesis. Current preclinical studies require batches exceeding 99% purity, achievable only through the optimized protocols detailed above.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: The compound can participate in substitution reactions where one atom or group is replaced by another. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Halogenating Agents: NCS, Selectfluor
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including 9-Chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance:
- A study reported that certain benzoxazole derivatives showed significant activity against A-549 lung carcinoma cells, demonstrating a selective toxicity profile at low concentrations .
- The compound's mechanism of action may involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 9-Chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multi-step synthetic routes that include regioselective nitration and cyclization processes. The SAR studies suggest that modifications to the aromatic rings can significantly influence the compound's biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on the 3 and 4 positions of the phenyl rings | Enhanced cytotoxicity |
| Variation in halogen substituents | Altered lipophilicity and bioavailability |
Antimicrobial and Antioxidant Properties
In addition to anticancer properties, compounds similar to 9-Chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine have demonstrated antimicrobial and antioxidant activities. Studies have shown that derivatives exhibit:
- Effective inhibition against various bacterial strains.
- Significant antioxidant activity due to their ability to scavenge free radicals.
Case Studies
Several case studies illustrate the compound's potential applications:
-
Case Study 1: Anticancer Screening
A series of benzoxazole derivatives were synthesized and screened for their anticancer properties. Among these, compounds with structural similarities to 9-Chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibited promising results in inhibiting tumor growth in vitro and in vivo models . -
Case Study 2: Computational Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets involved in cancer progression. The results indicated strong interactions with key proteins associated with cell proliferation and survival pathways .
Mechanism of Action
The mechanism by which 9-Chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrazolo[1,5-c][1,3]benzoxazine derivatives, highlighting substituent variations, molecular properties, and available
Key Structural and Functional Insights
Substituent Effects on Physicochemical Properties :
- Halogenation : Chlorine (Cl) and bromine (Br) at position 9 increase molecular weight and may enhance lipophilicity (e.g., 392.858 vs. 437.304 for Cl vs. Br analogs) . Fluorine (F) at phenyl rings improves metabolic stability and electronic effects, as seen in 5-(4-fluorophenyl) derivatives .
- Phenyl Ring Modifications : Methoxy (OCH₃) groups (e.g., in Cpd. ) enhance solubility compared to methyl (CH₃) groups (Cpd. ). Dimethylphenyl substituents (Cpd. ) reduce density (1.19 g/cm³) versus chlorophenyl analogs (1.3 g/cm³) .
Synthetic and Analytical Data :
- NMR Characterization : For 9-chloro-2-(4-methylphenyl) analogs, $ ^1H $ NMR (300 MHz) shows aromatic proton signals at δ 7.75–7.13 ppm and methyl protons at δ 2.41 ppm .
- Crystallography : Pyrazolo-benzoxazine derivatives exhibit triclinic crystal systems (e.g., P1 space group, α = 70.78°, β = 80.85° for a benzoic acid analog) . π–π stacking interactions (centroid distance: 3.76 Å) are observed in fluorophenyl-containing analogs .
Safety data for brominated analogs (e.g., Cpd. ) highlight unspecified hazards under GHS guidelines, emphasizing the need for careful handling of halogenated derivatives.
Biological Activity
9-Chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C17H14ClF2N3O
- Molecular Weight : 345.76 g/mol
- CAS Number : 1461706-60-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor and antimicrobial agent.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-c][1,3]benzoxazine exhibit potent antitumor effects. For instance:
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
- Case Study : In vitro studies demonstrated that the compound reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines by more than 50% at concentrations above 10 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : It exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed effectiveness against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 15.62 µg/mL to 62.5 µg/mL for various bacterial strains tested .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the chemical structure influence biological activity:
- Substituents : The presence of fluorine atoms in the phenyl rings enhances lipophilicity and may improve membrane permeability, contributing to increased biological activity.
- Comparison with Analogues : Similar compounds lacking fluorine substitutions demonstrated reduced effectiveness, suggesting that these modifications are crucial for enhancing pharmacological properties .
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics and pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
